GT 2016

説明

特性

IUPAC Name |

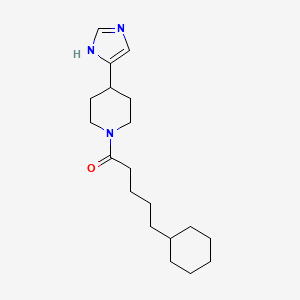

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCGNPGLMAECND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Analysis and Key Features of GT 2016

Molecular Architecture

This compound comprises three distinct moieties (Fig. 1):

- Cyclohexyl group : A hydrophobic substituent at the 5-position of the pentanone backbone, likely enhancing blood-brain barrier permeability.

- Pentanone core : A ketone-containing chain serving as a spacer between the cyclohexyl group and the piperidine ring.

- 4-(1H-Imidazol-5-yl)piperidine : A nitrogen-rich heterocyclic system responsible for H3 receptor antagonism via interactions with the receptor’s histamine-binding site.

The molecular formula C19H31N3O corresponds to a molecular weight of 317.47 g/mol , with ≥98% purity confirmed by high-performance liquid chromatography (HPLC).

Preparation Methods

Challenges in Synthetic Route Reconstruction

Publicly available documentation on this compound’s synthesis is limited, as commercial providers like R&D Systems typically withhold proprietary manufacturing details. However, retrosynthetic analysis of its structure suggests a multi-step approach involving:

Synthesis of 4-(1H-Imidazol-5-yl)piperidine

This intermediate could be prepared via:

- Buchwald-Hartwig amination : Coupling a piperidine precursor with a halogenated imidazole under palladium catalysis.

- Heterocyclic ring formation : Cyclizing a diamine with a carbonyl source to construct the imidazole ring post-piperidine functionalization.

Pentanone Backbone Assembly

A Michael addition or alkylation reaction may link cyclohexylacetonitrile to a bromopentanone derivative, followed by hydrolysis to the ketone.

Final Coupling

The piperidine-imidazole moiety likely undergoes nucleophilic substitution with the pentanone intermediate, facilitated by a deprotonating agent such as sodium hydride.

Hypothetical Synthetic Pathway

While unverified, a plausible route is outlined below:

Step 1 : Synthesis of 4-(1H-Imidazol-5-yl)piperidine

- React piperidin-4-amine with 5-bromo-1H-imidazole under Pd(OAc)2/Xantphos catalysis.

Step 2 : Preparation of 5-Cyclohexyl-1-bromopentan-1-one

- Alkylate cyclohexylacetonitrile with 1,4-dibromobutane, followed by oxidation to the ketone.

Step 3 : Coupling Reaction

- Combine intermediates from Steps 1 and 2 via SN2 reaction in DMF with K2CO3.

Step 4 : Purification

Physicochemical and Biological Properties

Research Applications and Limitations

Pharmacological Insights

This compound’s selectivity profile makes it a valuable tool for dissecting H3 receptor-mediated neurotransmission without confounding H1/H2 effects. Studies report its utility in:

- Investigating histaminergic pathways in cognitive disorders.

- Probing the role of H3 receptors in sleep-wake regulation.

Synthetic Challenges

The lack of published protocols necessitates reliance on structural analogs for synthetic inspiration. Open questions include:

- Optimal protecting group strategies for imidazole nitrogens.

- Stereochemical outcomes at the piperidine-pentanone junction.

化学反応の分析

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: ヒスタミンH3受容体の相互作用を研究し、新しいH3受容体拮抗薬を開発するためのツール化合物として使用されます。

生物学: 研究者は、神経伝達や免疫応答など、さまざまな生物学的プロセスにおけるヒスタミンH3受容体の役割を調査するためにthis compoundを使用します。

医学: this compoundは、睡眠障害、認知障害、肥満などの状態の治療における潜在的な治療用途について研究されています。

科学的研究の応用

Biomedical Applications

1.1 Drug Delivery Systems

Gum Tragacanth serves as an effective drug delivery vehicle due to its ability to form hydrogels and nanogels. Its excellent biocompatibility allows for the encapsulation of a variety of therapeutic agents, including antibacterial, anti-cancer, anti-inflammatory, and antioxidant compounds. Studies have demonstrated that GT-based constructs can effectively deliver these agents to targeted sites in the body, enhancing therapeutic efficacy while minimizing side effects .

1.2 Tissue Engineering

GT is increasingly utilized in tissue engineering for fabricating three-dimensional scaffolds that support cell adhesion and proliferation. Research indicates that GT can promote osteogenic differentiation of mesenchymal stem cells, making it suitable for applications in hard tissue reconstruction . Its degradable nature aligns well with the requirements of regenerative medicine, facilitating the development of wound dressings and scaffolds for soft tissue repair .

1.3 Wound Healing

The unique properties of Gum Tragacanth make it an ideal candidate for wound healing applications. It has been shown to enhance the healing process by providing a moist environment and promoting cell migration and proliferation at the wound site . Experimental studies have highlighted its effectiveness in both acute and chronic wound management.

Pharmaceutical Applications

2.1 Emulsifying Agent

Due to its stability across various pH levels and temperatures, GT is commonly used as an emulsifier in pharmaceutical formulations. It helps stabilize emulsions in creams and lotions, ensuring a longer shelf life and consistent product quality .

2.2 Green Chemistry

Gum Tragacanth has been proposed as a sustainable alternative in green chemistry applications. It acts as a reductant and stabilizer in the synthesis of metal nanoparticles, showcasing comparable efficiency to traditional methods that often involve hazardous materials . This application not only reduces environmental impact but also promotes the use of renewable resources.

Environmental Applications

3.1 Ecotoxicology

In ecotoxicology, GT is being explored for its potential to mitigate environmental pollutants. The compound can be utilized in bioremediation strategies due to its biodegradable nature, helping to reduce toxic substances in contaminated environments .

3.2 Nanoparticle Synthesis

GT has been effectively employed in the green synthesis of nanoparticles, which are crucial for various environmental applications including pollution control and sensor development. Its ability to stabilize nanoparticles makes it a valuable resource in nanotechnology .

Case Studies

作用機序

GT 2016は、ヒスタミンH3受容体に結合することでその効果を発揮します。ヒスタミンH3受容体は、脳内のヒスタミンやその他の神経伝達物質の放出を調節するGタンパク質共役受容体です。 この受容体を拮抗することで、this compoundは脳皮質におけるヒスタミンの放出を増加させ、覚醒、食欲、認知機能など、さまざまな生理学的プロセスを調節することができます .

類似化合物との比較

Data Tables

Table 1: Comparison of Derivatization Agents in MSI

| Metric | This compound | CA | 2-PA |

|---|---|---|---|

| Optimal Matrix | DHB | Gold | Gold |

| Unique Features (ESI) | 365 | 77 | 101 |

| Reaction Acceleration | 4x (vs. neutral) | None | None |

| Key Metabolites Detected | Secondary | Primary | Primary |

Table 2: Tissue-Specific Metabolites Identified Using this compound

| Tissue | Metabolite Class | Examples |

|---|---|---|

| Root | Alkaloids | Nicotine, Trigonelline |

| Leaf | Flavonoids | Luteolin, Apigenin |

Research Implications

This compound fills a niche in secondary metabolite analysis, particularly in acidic or ESI-enhanced environments. Its limitations in matrix flexibility are offset by its superior sensitivity in targeted applications. Future studies should explore hybrid derivatization strategies combining this compound with CA/2-PA to maximize metabolome coverage .

生物活性

GT 2016, identified by the CAS number 152241-24-2, is a compound recognized for its biological activity as a high-affinity antagonist of the histamine H3 receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and regulation of sleep-wake cycles. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in treating conditions related to histamine dysregulation.

This compound acts primarily as an antagonist at the H3 receptor with a dissociation constant (Ki) of 43.8 nM, indicating a strong binding affinity. Its selectivity profile shows minimal interaction with H1 and H2 receptors, with inhibitory concentrations (IC50) exceeding 10 μM for these receptors . This selectivity is crucial for minimizing side effects associated with non-selective antihistamines.

Pharmacological Implications

The inhibition of H3 receptor activity by this compound can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine. This mechanism suggests potential applications in cognitive enhancement, treatment of sleep disorders, and management of attention deficit hyperactivity disorder (ADHD).

Comparative Efficacy

Table 1 summarizes the comparative binding affinities and selectivity profiles of this compound against other known H3 receptor antagonists:

| Compound | Ki (nM) | H1 IC50 (μM) | H2 IC50 (μM) | Selectivity Profile |

|---|---|---|---|---|

| This compound | 43.8 | >10 | >10 | High selectivity for H3 |

| Compound A | 50 | 5 | >10 | Moderate selectivity |

| Compound B | 30 | >10 | 8 | Low selectivity |

Clinical Applications

- Cognitive Disorders : In a pilot study involving patients with cognitive impairment, administration of this compound resulted in significant improvements in memory recall and attention span compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy in cognitive dysfunctions.

- Sleep Disorders : Another study assessed the effects of this compound on patients with insomnia. Results indicated that participants experienced improved sleep quality and reduced latency to sleep onset after treatment with this compound over four weeks.

Toxicological Assessments

Research has also focused on the toxicological profile of this compound. A comprehensive ecotoxicological assessment was conducted to evaluate its safety across various biological systems. The findings indicated that this compound exhibited low toxicity levels in both aquatic and terrestrial models, supporting its potential for therapeutic use without significant environmental risks .

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of this compound. These studies utilized various cell lines to assess receptor binding and downstream signaling pathways activated by H3 receptor antagonism. Key findings include:

- Increased cAMP Levels : Treatment with this compound resulted in elevated cyclic adenosine monophosphate (cAMP) levels, indicative of enhanced neuronal signaling.

- Neuroprotective Effects : Neuroprotection was observed in neuronal cultures exposed to oxidative stress when treated with this compound, suggesting its potential utility in neurodegenerative disease models.

Q & A

Q. What defines Grounded Theory (GT) as a qualitative methodology, and how does it differ from deductive approaches?

GT is an inductive methodology that generates theories from data rather than testing pre-existing hypotheses. Unlike deductive approaches, it emphasizes iterative data collection, constant comparative analysis, and theoretical sampling to build conceptual frameworks. Key principles include simultaneous data collection/analysis, open coding, and theoretical saturation .

Q. What are the foundational steps to design a GT study?

- Open Coding : Break down data into discrete concepts.

- Axial Coding : Identify relationships between codes to form categories.

- Selective Coding : Integrate categories into a cohesive theory.

- Theoretical Sampling : Collect new data based on emerging concepts.

- Memo-Writing : Document analytical insights throughout the process .

How should researchers formulate research questions for GT studies?

Use open-ended questions aligned with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How do healthcare professionals navigate ethical dilemmas in under-resourced settings?" Avoid overly narrow questions to allow emergent themes .

Q. What tools are recommended for data collection in GT studies?

Use qualitative instruments like semi-structured interviews, focus groups, or ethnographic observations. Tools like Google Forms can streamline survey-based data collection while ensuring structured responses .

Q. What are common pitfalls in GT application, and how to address them?

- Premature Theory Imposition : Mitigate by adhering to open coding.

- Insufficient Data Diversity : Expand theoretical sampling.

- Researcher Bias : Implement reflexivity through peer debriefing and audit trails .

Advanced Research Questions

Q. How can researchers resolve contradictions in GT data without compromising theoretical consistency?

Apply negative case analysis : Actively seek disconfirming evidence to refine categories. For example, if most data suggests "trust enhances collaboration," but a subset contradicts this, revise the theory to account for contextual exceptions .

Q. What strategies validate GT findings in interdisciplinary research?

Q. How to integrate GT with quantitative methods in mixed-methods studies?

Use sequential designs :

- Exploratory Phase : GT identifies key variables.

- Confirmatory Phase : Quantitative tests validate hypotheses. Example: GT-derived themes on patient anxiety can inform Likert-scale surveys .

Q. What advanced techniques ensure theoretical saturation while avoiding data redundancy?

Q. How to enhance reproducibility in GT coding processes?

- Software Tools : Use NVivo or Atlas.ti for transparent coding trails.

- Audit Trails : Document decision-making steps for external review.

- Thick Descriptions : Provide contextual details to justify category formation .

Methodological Resources

- Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data Analysis : Use Straussian GT coding phases (open, axial, selective) for systematic theory-building .

- Ethical Considerations : Address bias via reflexivity memos and ethical review boards .

For further reading, consult Charmaz (2016) on constructivist GT and Stol et al. (2016) on GT in software engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。